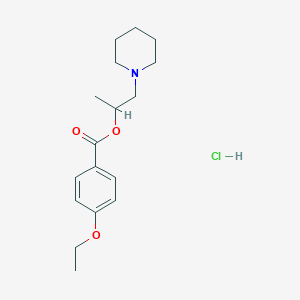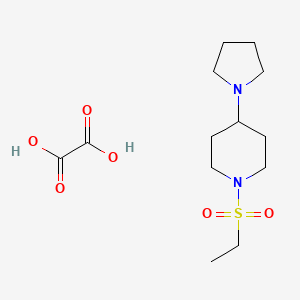
1-(ethylsulfonyl)-4-(1-pyrrolidinyl)piperidine oxalate
Descripción general
Descripción
1-(Ethylsulfonyl)-4-(1-pyrrolidinyl)piperidine oxalate is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound is also referred to as EPP or N-ethyl-1-(2-pyrrolidin-1-yl-ethyl)sulfonyl-4-piperidine oxalate. In
Aplicaciones Científicas De Investigación
1-(Ethylsulfonyl)-4-(1-pyrrolidinyl)piperidine oxalate has been studied for its potential therapeutic applications in various fields of research. It has been found to have an inhibitory effect on the reuptake of dopamine, serotonin, and norepinephrine. This makes it a potential candidate for the treatment of depression, anxiety, and other psychiatric disorders. It has also been studied for its potential use in the treatment of addiction, as it has been found to reduce the reinforcing effects of drugs of abuse.
Mecanismo De Acción
The mechanism of action of 1-(ethylsulfonyl)-4-(1-pyrrolidinyl)piperidine oxalate involves its ability to inhibit the reuptake of dopamine, serotonin, and norepinephrine. This leads to an increase in the levels of these neurotransmitters in the brain, which can have therapeutic effects in the treatment of depression, anxiety, and other psychiatric disorders. It is also believed to reduce the reinforcing effects of drugs of abuse, which makes it a potential candidate for the treatment of addiction.
Biochemical and Physiological Effects:
Studies have shown that this compound has several biochemical and physiological effects. It has been found to increase the levels of dopamine, serotonin, and norepinephrine in the brain, which can have therapeutic effects in the treatment of depression, anxiety, and other psychiatric disorders. It has also been found to reduce the reinforcing effects of drugs of abuse, which makes it a potential candidate for the treatment of addiction.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-(ethylsulfonyl)-4-(1-pyrrolidinyl)piperidine oxalate in lab experiments is its ability to inhibit the reuptake of dopamine, serotonin, and norepinephrine. This makes it a potential candidate for the treatment of depression, anxiety, and other psychiatric disorders. It is also believed to reduce the reinforcing effects of drugs of abuse, which makes it a potential candidate for the treatment of addiction. However, one limitation of using this compound in lab experiments is its complex synthesis method, which can make it difficult to obtain in large quantities.
Direcciones Futuras
There are several future directions for research on 1-(ethylsulfonyl)-4-(1-pyrrolidinyl)piperidine oxalate. One direction is to study its potential therapeutic applications in the treatment of depression, anxiety, and other psychiatric disorders. Another direction is to study its potential use in the treatment of addiction. Further research could also focus on improving the synthesis method of this compound to make it more accessible for lab experiments. Finally, research could be done to explore the potential side effects and safety of this compound in human trials.
Propiedades
IUPAC Name |
1-ethylsulfonyl-4-pyrrolidin-1-ylpiperidine;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2S.C2H2O4/c1-2-16(14,15)13-9-5-11(6-10-13)12-7-3-4-8-12;3-1(4)2(5)6/h11H,2-10H2,1H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFNOCIJDQSBTNX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCC(CC1)N2CCCC2.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.41 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![methyl (2R*,4S*)-4-hydroxy-1-[(2'-methylbiphenyl-4-yl)carbonyl]piperidine-2-carboxylate](/img/structure/B3973441.png)
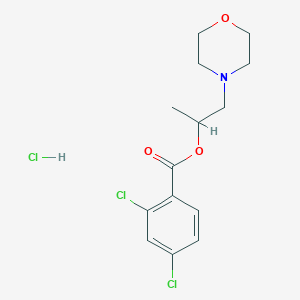
![N-cyclopropyl-3-[1-(2,2-diphenylethyl)-3-piperidinyl]propanamide](/img/structure/B3973450.png)
![1-{1-[4-(benzyloxy)-3-methoxybenzyl]-4-piperidinyl}azepane oxalate](/img/structure/B3973453.png)
![1-benzyl-4-[1-(3-methylbutanoyl)-4-piperidinyl]piperazine oxalate](/img/structure/B3973454.png)
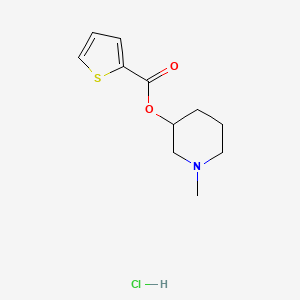
![2-[1-(2-pyridinylmethyl)-4-piperidinyl]-1,2,3,4-tetrahydroisoquinoline oxalate](/img/structure/B3973480.png)

![{1-[3-(1H-indol-3-yl)propanoyl]-3-piperidinyl}[4-(methylthio)phenyl]methanone](/img/structure/B3973489.png)
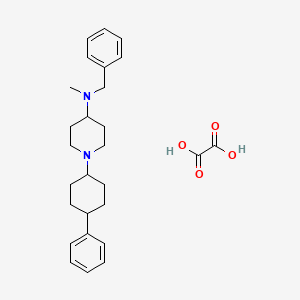
![1-(2-fluorophenyl)-4-[1-(4-phenylcyclohexyl)-4-piperidinyl]piperazine oxalate](/img/structure/B3973507.png)
